
2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid” is a chemical compound with the CAS Number: 306960-80-5 . It has a molecular weight of 226.54 . The IUPAC name for this compound is 2-chloro-6-(trifluoromethyl)-4-pyrimidinecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2ClF3N2O2/c7-5-11-2(4(13)14)1-3(12-5)6(8,9)10/h1H,(H,13,14) . The Canonical SMILES for this compound is C1=C(N=C(N=C1C(F)(F)F)Cl)C(=O)O .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.54 g/mol . It has a topological polar surface area of 63.1 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 1 . The exact mass of the compound is 225.9756895 g/mol .
Applications De Recherche Scientifique
Summary of the Application
“2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid” and its derivatives, also known as trifluoromethylpyridines (TFMP), are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives involve various methods . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Pharmaceutical Intermediate
Summary of the Application
“2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular pharmaceutical drug being produced .
Results or Outcomes
The outcomes of using this compound as a pharmaceutical intermediate would also depend on the specific drug being produced .
3. Investigation of Interfacial Interactions
Summary of the Application
“2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid” may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Methods of Application or Experimental Procedures
This involves using the compound in chromatographic experiments to study its interactions with the IAM phase .
Results or Outcomes
The results of these experiments can provide valuable insights into the behavior of this compound and similar compounds in biological systems .
4. Organic Synthesis
Summary of the Application
“2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid” is used as a reagent in organic synthesis . This means it is used in the production of various organic compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized .
Results or Outcomes
The outcomes of using this compound in organic synthesis would also depend on the specific compound being synthesized .
5. Investigation of Chemical Substitutions
Summary of the Application
“2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid” may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Methods of Application or Experimental Procedures
This involves using the compound in chromatographic experiments to study its interactions with the IAM phase .
Results or Outcomes
The results of these experiments can provide valuable insights into the behavior of this compound and similar compounds in biological systems .
Safety And Hazards
The safety information for this compound indicates that it is hazardous . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-11-2(4(13)14)1-3(12-5)6(8,9)10/h1H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCWKOWKCBXOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid | |
CAS RN |
306960-80-5 |
Source


|
| Record name | 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

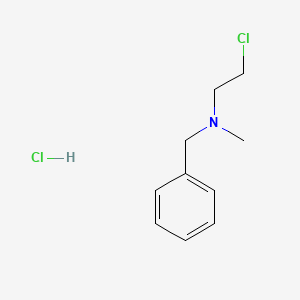
![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)


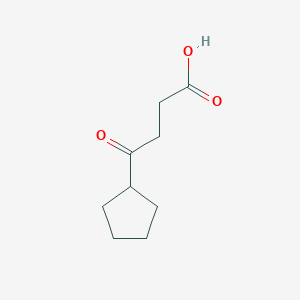
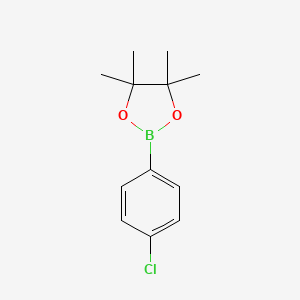

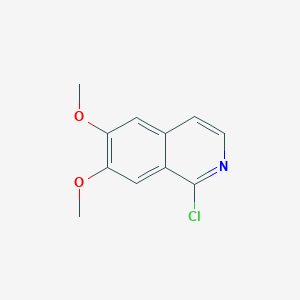
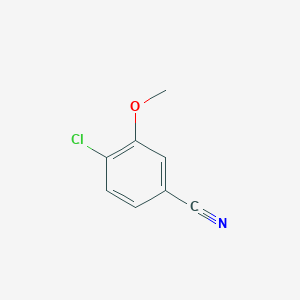
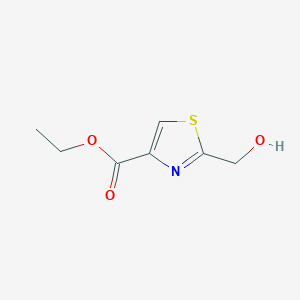
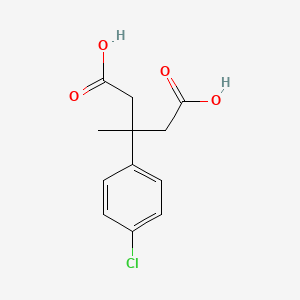
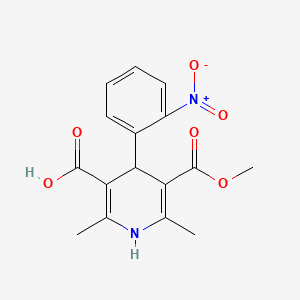
![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)
![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)